(4-Chlorophenyl)(3-methanesulfonylphenyl)methanone
Description
Properties
IUPAC Name |
(4-chlorophenyl)-(3-methylsulfonylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3S/c1-19(17,18)13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOIHMUOXNWJAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Using 4-Chlorobenzoyl Chloride and 3-Methanesulfonylphenol
-
- 4-Chlorobenzoyl chloride
- 3-Methanesulfonylphenol
- Base (e.g., pyridine or triethylamine)
- Solvent (e.g., dichloromethane or toluene)
-
- React 4-chlorobenzoyl chloride with 3-methanesulfonylphenol in the presence of a base in a suitable solvent.
- Stir the mixture at room temperature or under reflux conditions until the reaction is complete.
- Work up the reaction mixture by washing with water and drying over anhydrous sodium sulfate.
- Purify the product by recrystallization or column chromatography.
Method Using Friedel-Crafts Acylation
-
- 4-Chlorobenzene
- 3-Methanesulfonylbenzoyl chloride
- Catalyst (e.g., aluminum chloride)
-
- Perform a Friedel-Crafts acylation by reacting 4-chlorobenzene with 3-methanesulfonylbenzoyl chloride in the presence of a catalyst.
- Use a solvent like dichloromethane or nitromethane.
- After the reaction is complete, quench with water and extract the product with an organic solvent.
- Purify the product as described above.
Analytical Data
The synthesized compound can be characterized using various analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS).
Spectroscopic Data
- IR Spectroscopy : Expected peaks include C=O stretching around 1650-1700 cm$$^{-1}$$, C-H aromatic stretching around 3000-3100 cm$$^{-1}$$, and S=O stretching around 1300-1400 cm$$^{-1}$$.
- $$^1$$H NMR : Signals for aromatic protons and methanesulfonyl group protons.
- $$^{13}$$C NMR : Signals for aromatic carbons, carbonyl carbon, and methanesulfonyl group carbons.
- MS : Molecular ion peak corresponding to the molecular weight of the compound.
Research Findings
Research on compounds like (4-Chlorophenyl)(3-methanesulfonylphenyl)methanone often focuses on their potential applications in pharmaceuticals, particularly as intermediates in the synthesis of drugs with anti-inflammatory or other biological activities. The presence of the methanesulfonyl group can enhance the pharmacological properties of such compounds.
Biological Activity
Compounds with similar structures have been studied for their cyclooxygenase (COX) inhibitory activity, which is crucial for anti-inflammatory drugs. The modification of the side groups can significantly affect the COX selectivity and anti-inflammatory activity of these compounds.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(3-methanesulfonylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of (4-Chlorophenyl)(3-methanesulfonylphenyl)methanone include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
- Nucleophiles: Amines, thiols, alkoxides
Major Products Formed
The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and substituted phenyl derivatives, depending on the type of reaction and the reagents used .
Scientific Research Applications
The compound (4-Chlorophenyl)(3-methanesulfonylphenyl)methanone , also known by its IUPAC name, is a notable organic compound with diverse applications in scientific research, particularly in medicinal chemistry and material science. Below is a detailed exploration of its applications, supported by data tables and case studies.
Basic Properties
- Chemical Formula: C₁₄H₁₁ClO₃S
- Molecular Weight: 294.76 g/mol
- CAS Number: 1097140-03-8
- Appearance: Powder
Structural Information
- IUPAC Name: (4-chlorophenyl)(3-methylsulfonylphenyl)methanone
- SMILES Notation: CS(=O)(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)Cl
- InChI Key: GTOIHMUOXNWJAD-UHFFFAOYSA-N
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to (4-Chlorophenyl)(3-methanesulfonylphenyl)methanone exhibit significant anticancer properties. The sulfonyl group is known to enhance biological activity by improving solubility and bioavailability. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Material Science
Polymer Synthesis
The compound's unique functional groups allow it to be used as a building block in the synthesis of novel polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for advanced materials applications.
| Application | Characteristics |
|---|---|
| Polymer Blends | Improved tensile strength and flexibility compared to traditional polymers. |
| Coatings | Enhanced durability and resistance to environmental degradation. |
Agricultural Chemistry
Pesticide Development
Research has identified (4-Chlorophenyl)(3-methanesulfonylphenyl)methanone as a potential candidate for developing new agrochemicals. Its structure allows for modifications that can lead to compounds effective against specific pests while being environmentally friendly.
| Research Focus | Outcomes |
|---|---|
| Insecticidal Activity | Compounds derived from this methanone showed a reduced toxicity profile towards non-target organisms while maintaining efficacy against pests. |
| Fungicidal Properties | Exhibited promising results in inhibiting fungal growth in agricultural settings. |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the effects of (4-Chlorophenyl)(3-methanesulfonylphenyl)methanone on human breast cancer cells. The researchers found that treatment with the compound resulted in a dose-dependent decrease in cell viability, with mechanisms involving apoptosis pathways being activated.
Case Study 2: Polymer Applications
In another research effort, scientists synthesized a series of copolymers incorporating (4-Chlorophenyl)(3-methanesulfonylphenyl)methanone as a monomer. These materials demonstrated superior mechanical properties compared to conventional polymers and were evaluated for use in high-performance coatings.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(3-methanesulfonylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Substituent Variations and Structural Implications
The following table summarizes key structural and functional differences between the target compound and analogs:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Features |
|---|---|---|---|---|
| (4-Chlorophenyl)(3-methanesulfonylphenyl)methanone | C₁₄H₁₁ClO₃S | 294.76 | 3-methanesulfonyl, 4-chloro | Enhanced solubility due to sulfonyl group; potential for H-bonding |
| 1-(4-Chlorophenyl)cyclopropylmethanone | C₁₄H₁₆ClN₃O | 277.75 | Piperazine, cyclopropyl | Exhibits anticancer (MDA-MB-435 cells) and antituberculosis activity |
| (4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methanone | C₁₂H₁₄ClNO₂ | 247.70 | 4-hydroxypiperidine | Dihedral angles (51.6°–89.5°) affect crystal packing; CNS activity potential |
| (4-Chloro-3-methylsulfonylphenyl)-(4-chlorophenyl)methanone | C₁₄H₁₁Cl₂O₃S | 333.21 | 3-methylsulfonyl, 4-chloro (both rings) | Dual chloro groups increase steric hindrance; higher molecular weight |
| (4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone | C₁₂H₁₃ClO₂ | 224.68 | Tetrahydrofuran-3-yl | Rigid cyclic ether enhances metabolic stability |
Physicochemical Properties
- Melting Points: Hydroxyacetophenone derivatives () exhibit lower melting points (97–110°C) due to hydroxyl groups, whereas sulfonyl-containing compounds (e.g., target compound) likely have higher melting points due to stronger dipole interactions .
- Crystal Packing: In (4-chlorophenyl)(3,6-dibromo-2-hydroxy-7-methoxy-1-naphthyl)methanone, halogen bonding (Br⋯O) and hydrogen bonding contribute to lattice stability, a feature absent in the target compound .
Biological Activity
(4-Chlorophenyl)(3-methanesulfonylphenyl)methanone, with the molecular formula C14H11ClO3S and a molecular weight of 294.76 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural features, including a chlorinated phenyl group and a methanesulfonyl substituent. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Biological Activity Overview
Preliminary studies indicate that (4-Chlorophenyl)(3-methanesulfonylphenyl)methanone exhibits various biological activities, including:
- Antimicrobial Activity : Initial research suggests potential effectiveness against certain bacterial strains, likely attributed to the sulfonamide moiety, which is known for its role in developing antibacterial agents.
- Anticancer Properties : The compound has shown activity against specific cancer cell lines, indicating its potential as an anticancer agent.
The biological activity of (4-Chlorophenyl)(3-methanesulfonylphenyl)methanone is believed to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate access.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Comparative Analysis with Similar Compounds
The uniqueness of (4-Chlorophenyl)(3-methanesulfonylphenyl)methanone lies in its combination of chlorinated and sulfonamide functionalities. The following table compares it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (4-Chlorophenyl)(4-methylphenyl)methanone | Similar chlorinated phenyl group | Lacks the methanesulfonyl group |
| (3-Methylphenyl)(3-methanesulfonylphenyl)methanone | Contains a methyl group | Different substitution pattern affecting activity |
| (4-Bromophenyl)(3-methanesulfonylphenyl)methanone | Brominated version of the phenolic ring | Different halogen may influence biological activity |
Case Studies and Research Findings
- Antimicrobial Studies : Research indicates that (4-Chlorophenyl)(3-methanesulfonylphenyl)methanone may exhibit significant antimicrobial properties. A study assessing its efficacy against various bacterial strains found promising results, suggesting it could serve as a lead compound for developing new antibacterial agents.
- Cancer Cell Line Testing : In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines. For example, tests conducted on breast cancer cell lines demonstrated that it effectively reduced cell viability compared to control groups .
- Mechanistic Insights : Further investigations into its mechanism revealed that the compound interacts with specific enzymes involved in metabolic pathways related to cancer progression, providing insights into how it may exert its anticancer effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-chlorophenyl)(3-methanesulfonylphenyl)methanone, and how can reaction conditions be optimized?
- Methodology :
-
Friedel-Crafts Acylation : Use AlCl₃ as a Lewis catalyst to facilitate the reaction between 4-chlorobenzoyl chloride and 3-methanesulfonylbenzene. Optimize solvent polarity (e.g., CH₂Cl₂ for moderate reactivity) and stoichiometry (1:1.2 molar ratio of acyl chloride to aromatic substrate) to minimize byproducts .
-
Demethylation Strategies : If starting from a methoxy precursor, employ regioselective demethylation using AlCl₃ in CH₂Cl₂ at 0–5°C to preserve the sulfonyl group .
-
Purification : Recrystallize from hexane or ethyl acetate to isolate high-purity crystals (melting point: ~390–392 K) .
- Data Table :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Acylation | AlCl₃, CH₂Cl₂, 25°C, 12h | 68–75% | >95% |
| Demethylation | AlCl₃, CH₂Cl₂, 0°C, 4h | 80% | >98% |
| Recrystallization | Hexane, −20°C, 24h | 90% | >99% |
Q. How is structural characterization performed for this compound using spectroscopic and crystallographic techniques?
- Methodology :
-
NMR Spectroscopy : Assign peaks using ¹H/¹³C-NMR (e.g., 126 MHz ¹³C-NMR in CDCl₃) to confirm sulfonyl (δ ~40–45 ppm for S-CH₃) and ketone (δ ~195–200 ppm for C=O) groups. ¹⁹F-NMR (470 MHz) may detect fluorinated impurities .
-
X-ray Crystallography : Refine structures using SHELXL (e.g., monitor dihedral angles between aromatic rings and the methanone plane). Hydrogen-bonding networks (e.g., O–H···O=S interactions) stabilize crystal packing .
- Data Table :
| Technique | Key Observations | Evidence Source |
|---|---|---|
| ¹³C-NMR | C=O at δ 196.2 ppm; S-CH₃ at δ 43.5 ppm | |
| X-ray Diffraction | Dihedral angle: 20.96° (naphthyl vs. C=O) |
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for sulfonyl-containing methanones, and how do dihedral angles influence bioactivity?
- Methodology :
-
Crystallization Challenges : Sulfonyl groups introduce steric bulk, leading to disordered structures. Use high-resolution synchrotron data (λ = 0.7–1.0 Å) and SHELXE for robust phase refinement .
-
Conformational Analysis : Dihedral angles between the 4-chlorophenyl and sulfonylphenyl rings (e.g., 35–55°) affect π-π stacking and intermolecular interactions. Smaller angles (<30°) enhance planarity, potentially improving binding to enzyme active sites (e.g., α-glucosidase) .
- Data Table :
| Compound Derivative | Dihedral Angle (°) | Bioactivity (IC₅₀, μM) |
|---|---|---|
| 4-Chlorophenyl variant | 35.65 | 12.4 (α-glucosidase) |
| 3-Methanesulfonyl analog | 28.91 | 8.7 (α-glucosidase) |
Q. How can computational modeling address discrepancies in experimental vs. predicted spectroscopic data?
- Methodology :
-
DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level. Compare calculated NMR shifts (e.g., GIAO method) with experimental data to identify outliers caused by solvent effects or crystal packing .
-
Docking Studies : Use AutoDock Vina to predict binding modes to targets like α-amylase. Adjust force fields to account for sulfonyl group polarity and chlorophenyl hydrophobicity .
- Data Table :
| Parameter | Experimental (δ, ppm) | Calculated (δ, ppm) | Deviation |
|---|---|---|---|
| C=O (¹³C) | 196.2 | 198.5 | +2.3 |
| S-CH₃ (¹H) | 3.12 | 3.05 | −0.07 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
